Cas no 1428141-38-1 (Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate)

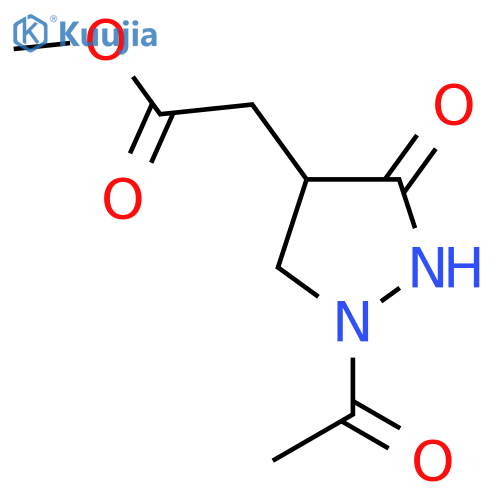

1428141-38-1 structure

商品名:Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

CAS番号:1428141-38-1

MF:C8H12N2O4

メガワット:200.191882133484

MDL:MFCD27937045

CID:4699895

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

- T6030

- 4-pyrazolidineacetic acid, 1-acetyl-3-oxo-, methyl ester

- Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

-

- MDL: MFCD27937045

- インチ: 1S/C8H12N2O4/c1-5(11)10-4-6(8(13)9-10)3-7(12)14-2/h6H,3-4H2,1-2H3,(H,9,13)

- InChIKey: JOTGJCFQVOQGEK-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CC(=O)OC)CN(C(C)=O)N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 277

- トポロジー分子極性表面積: 75.7

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M134750-500mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 500mg |

$ 450.00 | 2022-06-04 | ||

| abcr | AB416610-5g |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate; . |

1428141-38-1 | 5g |

€877.00 | 2025-02-14 | ||

| Ambeed | A771824-1g |

MEthyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 95% | 1g |

$267.0 | 2024-04-23 | |

| abcr | AB416610-1 g |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB416610-500mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate; . |

1428141-38-1 | 500mg |

€269.00 | 2025-02-14 | ||

| TRC | M134750-250mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 250mg |

$ 275.00 | 2022-06-04 | ||

| A2B Chem LLC | AI35317-500mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB416610-5 g |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 5g |

€907.00 | 2023-04-24 | ||

| TRC | M134750-1000mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 1g |

$ 720.00 | 2022-06-04 | ||

| abcr | AB416610-500 mg |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate |

1428141-38-1 | 500MG |

€254.60 | 2023-02-03 |

Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1428141-38-1 (Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1428141-38-1)Methyl (1-acetyl-3-oxopyrazolidin-4-yl)acetate

清らかである:99%

はかる:1g

価格 ($):240.0